Functional Handle Density: Chloro Leaving Group Presence vs. Non-Chlorinated Acetal
3-Chloro-1,1-dimethoxy-2-methylpropane contains a reactive chloro group enabling nucleophilic substitution, a functionality absent in 1,1-dimethoxy-2-methylpropane. This differentiation is critical for introducing molecular complexity beyond simple aldehyde protection [1]. The chloro group provides a quantified electrophilic site, expanding synthetic utility compared to its non-halogenated analog.
| Evidence Dimension | Presence of Electrophilic Chloro Substituent |
|---|---|
| Target Compound Data | One alkyl chloride group (C-Cl bond) |
| Comparator Or Baseline | 1,1-Dimethoxy-2-methylpropane (CAS 41632-89-7): No halogen atoms |
| Quantified Difference | Presence vs. absence of a reactive site for nucleophilic substitution |
| Conditions | Based on chemical structure (SMILES: COC(OC)C(C)CCl vs. CC(C)C(OC)OC) [2] |
Why This Matters
The chloro group enables selective derivatization (e.g., alkylation, amination) not possible with the non-chlorinated acetal, making this compound essential for multi-step syntheses requiring orthogonal functionalization.
- [1] Takehara, M.; Yoshida, R. Nippon Kagaku Zasshi, 1969, 90, 101. View Source
- [2] CAS Common Chemistry. 1,1-Dimethoxy-2-methylpropane (CAS 41632-89-7). https://commonchemistry.cas.org/detail?cas_rn=41632-89-7 (accessed 2025). View Source
